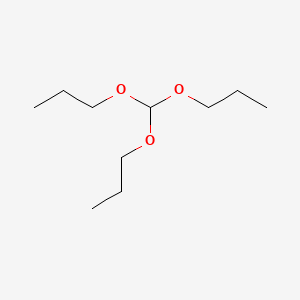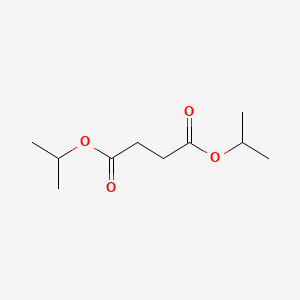
1-óxido de 3-metil-1-fenil-3-fosfoleno
Descripción general
Descripción
“1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide”, also known as “2,5-Dihydro-3-methyl-1-phenylphosphole 1-oxide” or “3-Methyl-1-phenyl-3-phospholene 1-oxide”, is a chemical compound with the empirical formula C11H13OP . It is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .
Chemical Reactions Analysis
This compound is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions . It is also a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide” are as follows :Aplicaciones Científicas De Investigación
Catálisis en reacciones de ciclización aza-Wittig
Este compuesto sirve como catalizador en reacciones de ciclización aza-Wittig intramoleculares . Estas reacciones son cruciales en la síntesis de heterociclos que contienen nitrógeno, que son estructuras centrales en muchos productos farmacéuticos y agroquímicos. La eficiencia de 1-óxido de 3-metil-1-fenil-3-fosfoleno en la catálisis de estas reacciones permite el desarrollo de moléculas complejas con posibles aplicaciones terapéuticas.
Reacciones de polimerización
En el campo de la ciencia de polímeros, This compound se utiliza como catalizador para reacciones de polimerización . Puede ayudar en la creación de polímeros con propiedades únicas, que se pueden utilizar en varias industrias, desde la automotriz hasta los dispositivos biomédicos.
Síntesis de azúcares de fosfa
Los investigadores utilizan este compuesto para sintetizar azúcares de fosfa . Estos análogos de azúcar incorporan un átomo de fósforo en lugar de un átomo de oxígeno en la estructura del anillo, lo que puede conducir al descubrimiento de nuevas actividades biológicas y agentes terapéuticos.
Preparación de agentes anticancerígenos
El compuesto también es un reactivo en la preparación de derivados de brominación radical de azúcares de fosfa, que se han estudiado por sus propiedades anticancerígenas . Al modificar la estructura de los azúcares de fosfa, los científicos apuntan a desarrollar nuevos fármacos contra el cáncer con una eficacia mejorada y menos efectos secundarios.
Mecanismo De Acción
Target of Action
It is known to be used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .
Mode of Action
The 3-Methyl-1-phenyl-3-phospholene 1-oxide interacts with its targets by acting as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-1-phenyl-3-phospholene 1-oxide are those involved in intramolecular aza-Wittig cyclization reactions and polymerization reactions .
Result of Action
It is known to be a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .
Action Environment
The action, efficacy, and stability of 3-Methyl-1-phenyl-3-phospholene 1-oxide can be influenced by environmental factors. It is soluble in polar solvents and relatively sensitive to aqueous alkaline conditions, exhibiting both polymerization and addition of water .
Análisis Bioquímico
Biochemical Properties
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide plays a significant role in biochemical reactions, particularly as a catalyst for intramolecular aza-Wittig cyclization reactions and polymerization reactions . It interacts with various enzymes and proteins, facilitating these reactions. For instance, it is used in the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents . The nature of these interactions involves the compound acting as a catalyst, thereby accelerating the reaction rates without being consumed in the process.
Cellular Effects
The effects of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of phospha sugars and their derivatives can lead to changes in gene expression related to cancer cell proliferation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, facilitating the formation of new chemical bonds. This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular function. The exact mechanism of action involves the compound binding to specific sites on enzymes or other biomolecules, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its catalytic activity . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction rates. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the preparation of phospha sugars involves interactions with enzymes that catalyze the formation of these compounds . These interactions can lead to changes in the levels of metabolites and the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its catalytic activity and overall effectiveness.
Subcellular Localization
The subcellular localization of 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can affect its catalytic activity and interactions with other biomolecules, thereby influencing cellular function and metabolism.
Propiedades
IUPAC Name |
3-methyl-1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGWWBWDYGSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCP(=O)(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884406 | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7564-51-4 | |
| Record name | 3-Methyl-1-phenyl-3-phospholene 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phospholene, 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methyl-1-phenyl-3-phospholene 1-oxide a valuable compound in organic synthesis?
A1: 3-Methyl-1-phenyl-3-phospholene 1-oxide serves as a versatile starting material for synthesizing various six-membered phosphorus-containing heterocycles. These heterocycles, such as 3-phosphabicyclo[3.1.0]hexane 3-oxide, 1,2-dihydrophosphinine 1-oxide, and 1,2,3,6-tetrahydrophosphinine 1-oxide, are important building blocks in organic chemistry. [] The ability to prepare these compounds in optically active forms, as demonstrated in the research, further expands their potential applications in areas like asymmetric synthesis and drug discovery. []
Q2: The research mentions challenges in synthesizing optically active forms of the six-membered P-heterocycles. Can you elaborate on these challenges and how the researchers addressed them?
A2: While attempting to synthesize the desired optically active six-membered P-heterocycles, the researchers observed racemization during the dichlorocyclopropanation of (S)-3-Methyl-1-phenyl-3-phospholene 1-oxide. [] This means the reaction led to a loss of optical purity in the product. To overcome this, they successfully developed alternative strategies:
- Resolution of Racemic Mixtures: They successfully resolved the racemic mixtures of the synthesized 3-phosphabicyclo[3.1.0]hexane 3-oxide and 1,2,3,6-tetrahydrophosphinine 1-oxide, separating them into their enantiomerically pure forms. []
- Stereospecific Transformations: They discovered that the thermolytic ring opening of the (-)-enantiomer of the 3-phosphabicyclo[3.1.0]hexane 3-oxide and the selective reduction of the α,β-double bond in the (-)-enantiomer of the 1,2-dihydrophosphinine 1-oxide proceeded without racemization. [] This means they could maintain optical purity during these specific reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















